molecular formula C14H10N4O3S B14931270 N'-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide

N'-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide

Katalognummer: B14931270
Molekulargewicht: 314.32 g/mol
InChI-Schlüssel: DGGHMQCRILGVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1,3-Benzothiazol-2-yl)-4-aminobenzohydrazide
  • N’-(1,3-Benzothiazol-2-yl)-4-chlorobenzohydrazide
  • N’-(1,3-Benzothiazol-2-yl)-4-methylbenzohydrazide

Uniqueness

N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, the nitro group contributes to the compound’s biological activity, enhancing its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C14H10N4O3S

Molekulargewicht

314.32 g/mol

IUPAC-Name

N'-(1,3-benzothiazol-2-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C14H10N4O3S/c19-13(9-5-7-10(8-6-9)18(20)21)16-17-14-15-11-3-1-2-4-12(11)22-14/h1-8H,(H,15,17)(H,16,19)

InChI-Schlüssel

DGGHMQCRILGVNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.